Hexanamide, 2-ethyl-N-propyl-
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Overview
Description
Hexanamide, 2-ethyl-N-propyl- is an organic compound belonging to the amide class. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound has the molecular formula C9H19NO and a molecular weight of 157.2533 g/mol . It is characterized by the presence of an amide functional group, which imparts unique chemical and physical properties.
Preparation Methods
Hexanamide, 2-ethyl-N-propyl- can be synthesized through various methods. One common synthetic route involves the reaction of hexanoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Hexanamide, 2-ethyl-N-propyl- undergoes several types of chemical reactions, including:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.
Reduction: Reduction of amides typically yields amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Amides can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by another nucleophile.
Scientific Research Applications
Hexanamide, 2-ethyl-N-propyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into amides has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes and metabolic pathways.
Industry: Amides are used in the production of polymers, resins, and other materials due to their stability and reactivity.
Mechanism of Action
The mechanism of action of Hexanamide, 2-ethyl-N-propyl- involves its interaction with specific molecular targets. Amides can form hydrogen bonds and interact with enzymes, affecting their activity. For example, docking studies have shown that certain amides can inhibit enzymes like glucose dehydrogenase, impacting metabolic pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Hexanamide, 2-ethyl-N-propyl- can be compared with other similar amides, such as:
Properties
CAS No. |
128666-07-9 |
---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-ethyl-N-propylhexanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-10(6-3)11(13)12-9-5-2/h10H,4-9H2,1-3H3,(H,12,13) |
InChI Key |
QYMBGKVCPIIRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCC |
Origin of Product |
United States |
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